7-ethoxy-3-ethyl-8-iodo-4-methyl-2H-chromen-2-one
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Overview
Description
7-Ethoxy-3-ethyl-8-iodo-4-methyl-2H-chromen-2-one: is a synthetic organic compound belonging to the chromenone family. Chromenones, also known as coumarins, are a class of compounds characterized by a benzene ring fused to an α-pyrone ring. This particular compound is notable for its unique structural features, including the presence of ethoxy, ethyl, iodo, and methyl substituents on the chromenone core.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-ethoxy-3-ethyl-8-iodo-4-methyl-2H-chromen-2-one can be achieved through a multi-step process involving various organic reactions. One common method involves the following steps:
Starting Material: The synthesis begins with the preparation of 7-hydroxy-4-methylcoumarin.
Ethylation: The hydroxy group at the 7-position is ethylated using ethyl iodide in the presence of a base such as potassium carbonate.
Iodination: The 8-position is iodinated using iodine and a suitable oxidizing agent like sodium iodate.
Ethoxylation: The ethoxy group is introduced at the 7-position using ethyl iodide and a base.
Final Product: The final product, this compound, is obtained after purification steps such as recrystallization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 7-Ethoxy-3-ethyl-8-iodo-4-methyl-2H-chromen-2-one undergoes various chemical reactions, including:
Substitution Reactions: The iodo group at the 8-position can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: Reduction of the iodo group can yield the corresponding deiodinated compound.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide or thiourea in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution: Formation of 8-substituted derivatives.
Oxidation: Formation of quinones or other oxidized products.
Reduction: Formation of deiodinated derivatives.
Scientific Research Applications
Chemistry:
Fluorescent Probes: The compound can be used as a fluorescent probe in various chemical assays due to its chromenone core.
Synthetic Intermediates: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibitors: The compound can be used to study enzyme inhibition, particularly in cytochrome P450 enzymes.
Biological Markers: It can act as a marker in biological studies due to its unique structural features.
Medicine:
Drug Development: The compound’s structural features make it a potential candidate for drug development, particularly in anticancer and antimicrobial research.
Industry:
Fragrance Industry: The compound’s aromatic properties make it useful in the fragrance industry for the formulation of perfumes and scents.
Mechanism of Action
The mechanism of action of 7-ethoxy-3-ethyl-8-iodo-4-methyl-2H-chromen-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it may inhibit cytochrome P450 enzymes by binding to the active site, thereby preventing substrate metabolism. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
7-Ethoxy-4-methylcoumarin: Similar structure but lacks the ethyl and iodo substituents.
8-Iodo-4-methylcoumarin: Similar structure but lacks the ethoxy and ethyl substituents.
3-Ethyl-4-methylcoumarin: Similar structure but lacks the ethoxy and iodo substituents.
Uniqueness: 7-Ethoxy-3-ethyl-8-iodo-4-methyl-2H-chromen-2-one is unique due to the combination of ethoxy, ethyl, iodo, and methyl substituents on the chromenone core. This unique combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C14H15IO3 |
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Molecular Weight |
358.17 g/mol |
IUPAC Name |
7-ethoxy-3-ethyl-8-iodo-4-methylchromen-2-one |
InChI |
InChI=1S/C14H15IO3/c1-4-9-8(3)10-6-7-11(17-5-2)12(15)13(10)18-14(9)16/h6-7H,4-5H2,1-3H3 |
InChI Key |
YKZLZJRXKUVMHL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C2=C(C(=C(C=C2)OCC)I)OC1=O)C |
Origin of Product |
United States |
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